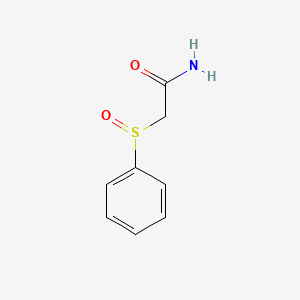

2-(Phenylsulfinyl)acetamide

描述

Synthesis Analysis

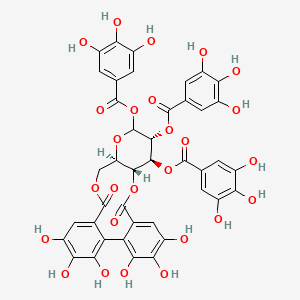

The synthesis of compounds similar to 2-(Phenylsulfinyl)acetamide often involves complex reactions where the sulfinate functional group plays a crucial role. For instance, the synthesis of 4-aryl-2-methyl-1,2,3,4-tetrahydroisoquinolines involved the intramolecular cyclization of N-(arylmethyl)-N-methyl-2-aryl-2-(phenylsulfinyl)acetamides, utilizing the Pummerer reaction as a key step (Toda et al., 2000). This highlights the synthetic flexibility and reactivity of the phenylsulfinyl group in creating complex molecular architectures.

Molecular Structure Analysis

The molecular structure of compounds containing the phenylsulfinyl group, such as 2-(Phenylsulfinyl)acetamide, is characterized by its conformational dynamics. Studies on related molecules have shown that these compounds can exist in multiple conformations due to the rotational freedom around the S-O and C-N bonds. For example, spectroscopic and theoretical studies on N,N-diethyl-2-[(4-substituted)phenylsulfinyl] acetamides revealed the existence of cis and gauche conformers, influenced by intramolecular interactions (Olivato et al., 2007).

Chemical Reactions and Properties

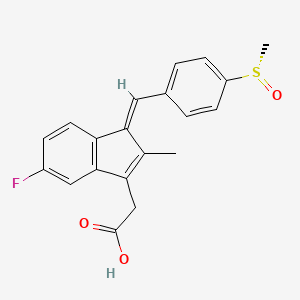

Phenylsulfinyl acetamides participate in various chemical reactions, demonstrating their reactivity and versatility. The nucleophilicity and nucleofugality of the phenylsulfinate group, for instance, play a key role in its ambident reactivity, as seen in reactions with benzhydrylium ions. This ambident nature allows for selective formation of sulfones or sulfinates depending on the reaction conditions (Baidya et al., 2010).

Physical Properties Analysis

The physical properties of 2-(Phenylsulfinyl)acetamide and related compounds can be influenced by their molecular structure, particularly the orientation of the phenyl and sulfinyl groups. These orientations can affect properties such as solubility, melting point, and crystal structure. For instance, the crystal structure analysis of related compounds often reveals intermolecular interactions that can dictate the compound's physical state and stability.

Chemical Properties Analysis

The chemical properties of 2-(Phenylsulfinyl)acetamide are closely related to the reactivity of the sulfinyl group. This group can undergo oxidation to form sulfones or participate in nucleophilic substitutions, highlighting its versatile chemical behavior. The presence of the acetamide moiety also contributes to the compound's chemical properties, such as its acidity, reactivity towards nucleophiles, and potential for hydrogen bonding.

For more in-depth information and additional studies on compounds related to 2-(Phenylsulfinyl)acetamide, the following references are recommended:

- Synthesis of 4-aryl-2-methyl-1,2,3,4-tetrahydroisoquinolines via Pummerer-type cyclization: (Toda et al., 2000)

- Spectroscopic and theoretical studies of some N,N-diethyl-2-[(4-substituted)phenylsulfinyl] acetamides: (Olivato et al., 2007)

- Nucleophilicity and nucleofugality of phenylsulfinate (PhSO(2)(-)): (Baidya et al., 2010)

Safety And Hazards

Safety measures for handling 2-(Phenylsulfinyl)acetamide include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

性质

IUPAC Name |

2-(benzenesulfinyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c9-8(10)6-12(11)7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRYHKVNZSNMBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40491276 | |

| Record name | 2-(Benzenesulfinyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40491276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Phenylsulfinyl)acetamide | |

CAS RN |

49639-34-1 | |

| Record name | 2-(Benzenesulfinyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40491276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

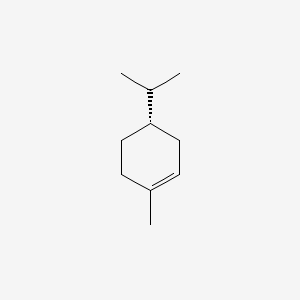

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

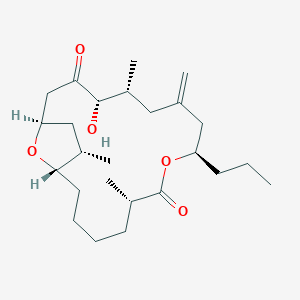

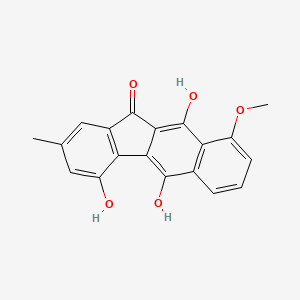

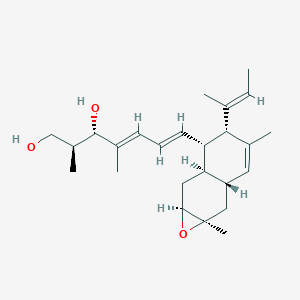

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![(4e,6z,8s,9s,10e,12s,13r,14s,16r)-13-Hydroxy-8,14-Dimethoxy-4,10,12,16-Tetramethyl-3,20,22-Trioxo-19-{[2-(Pyrrolidin-1-Yl)ethyl]amino}-2-Azabicyclo[16.3.1]docosa-1(21),4,6,10,18-Pentaen-9-Yl Carbamate](/img/structure/B1254590.png)

](/img/structure/B1254595.png)

![3-ethyl-1H-pyrazolo[1,5-b]isoquinolin-9-one](/img/structure/B1254600.png)

![1-Benzyl-3-propyl-1h,3h-pyrido[2,1-f]purine-2,4-dione](/img/structure/B1254608.png)